2-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide
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Overview
Description
2-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a methyl group, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide typically involves multiple steps. One common method includes the following steps:
N-acylation: The initial step involves the N-acylation of 2-methyl-4-amino methyl benzoate with 2-methyl benzoyl chloride.
Hydrolysis: The intermediate compound is then subjected to hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production, considering the availability of raw materials and the simplicity of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-(2-methylbenzoylamino)benzoic acid
- 1,4-Benzenediol, 2-methyl-
- Benzoic acid, 2-(4-methylbenzoyl)-
Uniqueness
2-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide is unique due to its specific combination of functional groups and the presence of the benzofuran ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H19NO3 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide |
InChI |
InChI=1S/C20H19NO3/c1-12(2)20(23)21-17-15-6-4-5-7-16(15)24-19(17)18(22)14-10-8-13(3)9-11-14/h4-12H,1-3H3,(H,21,23) |
InChI Key |
PPTMGQARSAVBJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)C |
Origin of Product |
United States |
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